molecular formula C17H16N4S B4987353 4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine

4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No. B4987353
M. Wt: 308.4 g/mol
InChI Key: AUJXVBIKZOGLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as AMPTP and belongs to the class of triazole derivatives.

Mechanism of Action

The mechanism of action of 4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine involves the inhibition of enzymes such as cytochrome P450 and aromatase, which are involved in the metabolism of drugs and the synthesis of estrogen, respectively. It also inhibits the activity of topoisomerase II, an enzyme required for DNA replication, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer, antifungal, and antibacterial properties, 4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine has also been found to exhibit anti-inflammatory and analgesic effects. It has been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine in lab experiments is its high potency, which allows for the use of lower concentrations. However, its low solubility in water can limit its application in certain experiments.

Future Directions

There are several future directions for the research on 4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine. One potential area of research is the development of new anti-cancer drugs based on this compound. Another direction is the investigation of its potential use as a pesticide or herbicide, given its antifungal and antibacterial properties. Additionally, further studies are needed to explore its potential applications in the field of materials science, such as in the development of new polymers or catalysts.
In conclusion, 4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine is a promising compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of 4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine involves the reaction of 4-chloropyridine with 5-allylthio-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of around 100°C for several hours, followed by purification using column chromatography.

Scientific Research Applications

4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It also shows antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-[4-(3-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S/c1-3-11-22-17-20-19-16(14-7-9-18-10-8-14)21(17)15-6-4-5-13(2)12-15/h3-10,12H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJXVBIKZOGLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC=C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-Methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.